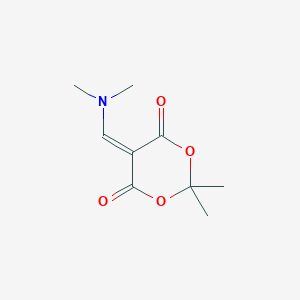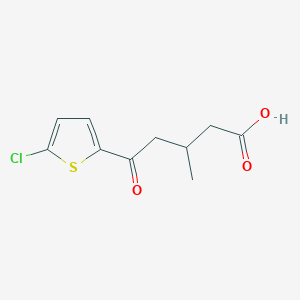
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include acidity or basicity, stability, and reactivity.Applications De Recherche Scientifique
Metabolic Signaling and Energy Regulation
Research has identified various metabolites, including 3-methyl-2-oxovaleric acid, as key signaling molecules synthesized in brown and beige adipocytes. These metabokines play a crucial role in regulating systemic metabolism by inducing browning in white adipocytes and enhancing mitochondrial oxidative metabolism in skeletal muscle cells. This interorgan signaling contributes to increased energy expenditure, improved glucose homeostasis, and reduced adiposity in models of obesity and diabetes, suggesting potential therapeutic applications for metabolic disorders (Whitehead et al., 2021).
Analytical Chemistry and Quality Control
The development of analytical methods such as GC-FID for determining impurities in chemical synthesis highlights the importance of monitoring the quality of intermediates like 5-chlorovaleroyl chloride. This is crucial for ensuring the purity and efficacy of pharmaceuticals and specialty chemicals, illustrating the compound's role in quality control within chemical manufacturing processes (Tang et al., 2010).
Synthetic Chemistry and Drug Development
Studies on synthetic routes and chemical reactions involving thienyl and chloro-substituted compounds, including the synthesis of 5-chloro-3-(2-thienyl)-2,1-benzisoxazole, demonstrate the compound's utility in synthesizing complex heterocyclic structures. These synthetic advancements contribute to the development of novel therapeutic agents and deepen our understanding of heterocyclic chemistry (Klemm et al., 1982).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal procedures.
Orientations Futures
This could involve potential applications for the compound, areas of research interest, or possible modifications to its structure to enhance its properties or reduce its hazards.
Propriétés
IUPAC Name |
5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-6(5-10(13)14)4-7(12)8-2-3-9(11)15-8/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXMFCURAYYUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374070 |
Source


|
| Record name | 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
845781-52-4 |
Source


|
| Record name | 5-Chloro-β-methyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
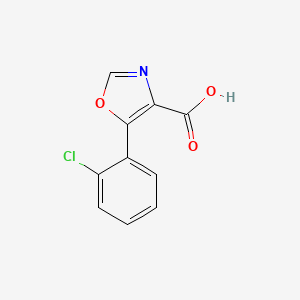
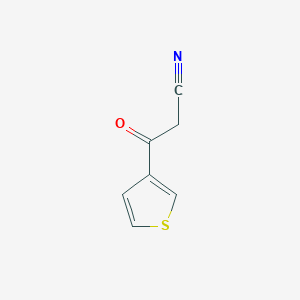
![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)




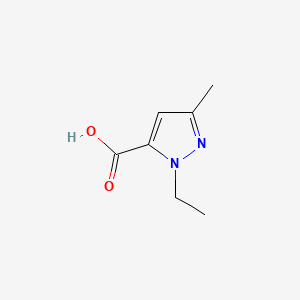
![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)
![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)

